

Synthesis of Adiphenine Methyl Bromide: An Application Note and Protocol

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Compound of Interest

Compound Name: Adiphenine methyl bromide

CAS No.: 6113-04-8

Cat. No.: B1664380

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Abstract

This document provides a comprehensive guide for the synthesis of **adiphenine methyl bromide** from its tertiary amine precursor, adiphenine. Adiphenine is an anticholinergic agent used for its antispasmodic properties.[1] The quaternization of the tertiary amine to form its methyl bromide salt can alter its pharmacological properties, such as its potency and duration of action. This protocol details a laboratory-scale synthesis based on the principles of the Menshutkin reaction, a classic SN2 alkylation of a tertiary amine.[2] Included are the reaction mechanism, a detailed step-by-step experimental procedure, safety precautions for handling methyl bromide, methods for product characterization, and a workflow diagram for clarity. This guide is intended for researchers in medicinal chemistry and drug development.

Introduction and Reaction Overview

Adiphenine, or 2-(diethylamino)ethyl 2,2-diphenylacetate, is a tertiary amine known for its function as a smooth muscle relaxant.[3] The synthesis of its quaternary ammonium salt, **adiphenine methyl bromide**, is achieved through the N-alkylation of the tertiary amine with methyl bromide. This transformation is a prime example of the Menshutkin reaction, discovered in 1890.[2]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of adiphenine acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This forms a new carbon-nitrogen bond and

simultaneously displaces the bromide ion, which becomes the counter-ion for the newly formed quaternary ammonium cation.

Reaction Scheme:

The resulting quaternary ammonium salt is permanently charged, independent of pH, which can significantly influence its biological activity and pharmacokinetic profile compared to the parent tertiary amine.

Mechanism of Reaction: The SN2 Pathway

The quaternization of adiphenine with methyl bromide is a classic SN2 reaction. The key steps are:

- **Nucleophilic Attack:** The nitrogen atom of the diethylamino group in adiphenine, possessing a lone pair of electrons, acts as a nucleophile.
- **Transition State:** The nucleophilic nitrogen attacks the electrophilic carbon atom of methyl bromide from the backside, relative to the leaving group (bromide). This leads to a trigonal bipyramidal transition state where the N-C bond is forming concurrently as the C-Br bond is breaking.
- **Product Formation:** The C-Br bond fully breaks, and the bromide ion departs as the leaving group. A new C-N bond is formed, resulting in a positively charged quaternary ammonium cation and a bromide anion.^{[2][4][5]}

The rate of this reaction is notably influenced by the solvent. Polar aprotic solvents, such as acetonitrile or acetone, are known to accelerate the Menshutkin reaction by stabilizing the partially charged transition state.^[2]

Materials and Equipment

Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Adiphenine	64-95-9	C ₂₀ H ₂₅ NO ₂	311.42
Methyl Bromide	74-83-9	CH ₃ Br	94.94
Acetonitrile (Anhydrous)	75-05-8	C ₂ H ₃ N	41.05
Diethyl Ether (Anhydrous)	60-29-7	C ₄ H ₁₀ O	74.12

Note: Adiphenine is often supplied as its hydrochloride salt (Adiphenine HCl, CAS: 50-42-0).[6] If using the hydrochloride salt, it must first be converted to the free base by neutralization with a suitable base (e.g., aqueous sodium bicarbonate) and extraction into an organic solvent.

Equipment

- Heavy-walled pressure tube or a three-necked round-bottom flask equipped with a cold finger condenser (-78 °C, dry ice/acetone)
- Magnetic stirrer and stir bar
- Schlenk line or inert gas (Nitrogen/Argon) supply
- Low-temperature thermometer
- Lecture bottle of methyl bromide with a regulator
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware
- Analytical balance
- NMR spectrometer, IR spectrometer, Melting point apparatus

Experimental Protocol

Preparation of Adiphenine Free Base (if starting from Adiphenine HCl)

- Dissolve adiphenine hydrochloride in deionized water.
- Slowly add a saturated solution of sodium bicarbonate (NaHCO_3) with stirring until the solution is basic (pH ~8-9), and gas evolution ceases.
- Extract the aqueous solution three times with diethyl ether or dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield adiphenine free base as an oil or low-melting solid.

Synthesis of Adiphenine Methyl Bromide

CRITICAL SAFETY NOTE: Methyl bromide is a toxic, volatile, and ozone-depleting substance. [7][8][9] All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves. [10][11] Ensure a proper system is in place for handling and neutralizing any excess methyl bromide.

- **Reactant Setup:** Place adiphenine (1.0 eq) into a pre-dried heavy-walled pressure tube equipped with a magnetic stir bar.
- **Solvent Addition:** Under an inert atmosphere (N_2 or Ar), add anhydrous acetonitrile (sufficient to dissolve the adiphenine, e.g., 5-10 mL per gram of adiphenine). Stir the mixture until the adiphenine is fully dissolved.
- **Cooling:** Cool the reaction vessel to $-10\text{ }^\circ\text{C}$ to $0\text{ }^\circ\text{C}$ using an ice-salt bath. This facilitates the condensation and controlled addition of methyl bromide.
- **Methyl Bromide Addition:** Carefully condense an excess of methyl bromide (approx. 1.5-2.0 eq) into the cooled, stirred solution. This can be done by bubbling the gas through the solution via a dip tube or by using a graduated cold finger condenser.

- **Reaction:** Seal the pressure tube securely. Allow the mixture to slowly warm to room temperature and then heat to 40-50 °C. Stir the reaction for 12-24 hours. The progress can be monitored by TLC if a suitable system is developed. Often, the product will precipitate out of the solution as a white solid.
- **Work-up and Isolation:** After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure in the fume hood. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.
- **Drying:** Dry the product under vacuum to yield crude **adiphenine methyl bromide**.

Purification

Recrystallization is the preferred method for purification.

- Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or an acetone/ethanol mixture).
- Slowly add a co-solvent in which the product is insoluble (e.g., diethyl ether) until the solution becomes turbid.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Characterization of Adiphenine Methyl Bromide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the adiphenine backbone. A new singlet peak, typically around 3.0-3.5 ppm,

corresponding to the N-methyl group protons (N^+-CH_3), will be present. The integration of this peak should correspond to three protons.

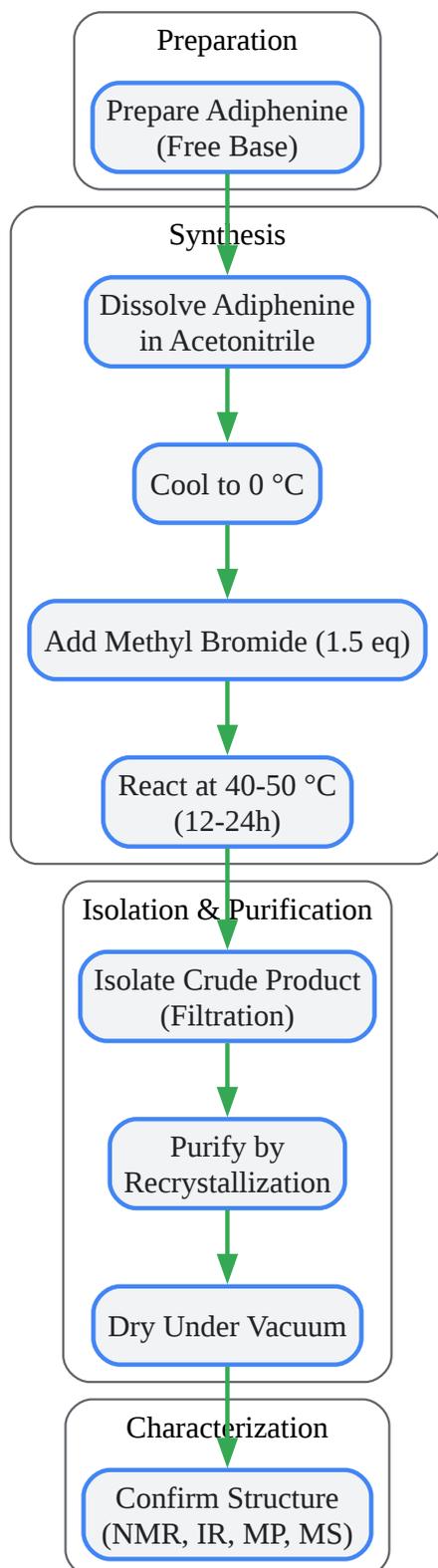
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): A new peak corresponding to the N-methyl carbon will appear in the spectrum.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum will show characteristic C-H, C=O (ester), and C-O stretching vibrations. The formation of the quaternary salt may cause slight shifts in the C-N bond vibrations.
- Melting Point: The purified quaternary ammonium salt should have a sharp and distinct melting point, which will be different from that of the starting material.
- Mass Spectrometry (MS): ESI-MS will show the molecular ion for the quaternary ammonium cation ($C_{21}H_{28}NO_2^+$) at the appropriate m/z value.

Results and Discussion

This protocol provides a reliable method for the synthesis of **adiphenine methyl bromide**. The choice of a polar aprotic solvent like acetonitrile is crucial for facilitating the SN2 reaction.[2] Using a pressure tube is recommended to contain the volatile methyl bromide and allow for moderate heating to increase the reaction rate.

Parameter	Value/Description	Rationale/Notes
Solvent	Anhydrous Acetonitrile	Polar aprotic solvent stabilizes the transition state of the SN2 reaction.[2]
Temperature	40-50 °C	Provides sufficient energy to overcome the activation barrier without causing significant side reactions.
Reaction Time	12-24 hours	Allows the reaction to proceed to completion. Monitor by TLC if possible.
Purification	Recrystallization	Effective method for obtaining high-purity crystalline quaternary ammonium salts. [12][13]
Expected Yield	70-90%	Quaternization reactions of this type are typically high-yielding.

Workflow Diagram



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Caption: Workflow for the synthesis and characterization of **adiphenine methyl bromide**.

Safety Precautions

- **Methyl Bromide:** Methyl bromide is extremely toxic if inhaled or swallowed and causes skin and eye irritation.[7][14] It is also a suspected mutagen.[8] All manipulations must be performed in a certified chemical fume hood.[10] Use a sealed reaction system. Have an appropriate neutralization plan for any excess reagent (e.g., bubbling through an alcoholic solution of a non-volatile amine). In case of exposure, seek immediate medical attention.[11]
- **Solvents:** Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable. Handle all solvents with care, avoiding ignition sources and ensuring adequate ventilation.
- **General:** Wear appropriate PPE at all times, including safety glasses, a flame-resistant lab coat, and chemically resistant gloves.

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